molecular formula C16H18F3N5O B2416700 6-Methyl-2-({1-[6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}methyl)-2,3-dihydropyridazin-3-one CAS No. 2197522-85-1

6-Methyl-2-({1-[6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}methyl)-2,3-dihydropyridazin-3-one

Cat. No.: B2416700
CAS No.: 2197522-85-1
M. Wt: 353.349
InChI Key: XGHCJVXOVIIJAC-UHFFFAOYSA-N
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Description

This compound is a complex organic molecule that contains several functional groups and rings, including a pyrimidine ring and a piperidine ring. Pyrimidine is a basic aromatic ring present in many important biomolecules like DNA and RNA. Piperidine is a common structural motif in many pharmaceuticals and other bioactive compounds .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. Techniques like X-ray crystallography, NMR spectroscopy, and mass spectrometry are commonly used to analyze the structure of similar compounds .


Chemical Reactions Analysis

The chemical reactivity of this compound would be influenced by its functional groups. For instance, the pyrimidine ring might undergo reactions like alkylation, acylation, or halogenation. The piperidine ring could be involved in reactions like N-alkylation or ring-opening reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. These might include its solubility, melting point, boiling point, and spectral properties. For instance, pyrimidine derivatives are generally soluble in water due to their aromaticity and the presence of nitrogen atoms .

Scientific Research Applications

Structural and Electronic Properties

The structural and electronic properties of compounds structurally related to 6-Methyl-2-({1-[6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}methyl)-2,3-dihydropyridazin-3-one have been a subject of research due to their potential as anticonvulsant drugs. Studies on similar compounds have revealed insights into their crystal structures and electronic characteristics, suggesting a correlation between molecular structure and pharmacological activity. The crystal structures of certain anticonvulsant compounds were solved and refined, providing valuable information on the structural preferences and electronic delocalization within these molecules, which could be critical for their biological activity (Georges et al., 1989).

Synthesis and Biological Activity

The synthesis and biological evaluation of derivatives structurally related to this compound have been explored for their potential applications in medicinal chemistry. For instance, the synthesis of new derivatives and their preliminary biological screening have shown significant plant growth-stimulating effects, suggesting the potential utility of these compounds in agricultural applications or as a basis for developing new pharmacological agents (Pivazyan et al., 2019).

Antineoplastic Properties

The compound flumatinib, which shares structural similarities with this compound, has been studied for its antineoplastic properties, particularly in the treatment of chronic myelogenous leukemia (CML). The metabolism of flumatinib in CML patients was investigated to determine the main metabolic pathways, identifying several metabolites through ultra-performance liquid chromatography/quadrupole time-of-flight mass spectrometry. This research contributes to understanding the pharmacokinetics of flumatinib and potentially related compounds, highlighting the significance of structural elements in their metabolic processes (Gong et al., 2010).

Mechanism of Action

The mechanism of action would depend on the biological target of this compound. Pyrimidine derivatives have been shown to exhibit a wide range of biological activities, including antiviral, anticancer, antioxidant, and antimicrobial activities .

Safety and Hazards

The safety and hazards associated with this compound would depend on factors like its reactivity, toxicity, and environmental impact. Proper handling and disposal procedures should be followed when working with this compound to minimize risks .

Future Directions

Future research could explore the potential applications of this compound in various fields. For instance, given the wide range of biological activities exhibited by pyrimidine derivatives, this compound could be studied for potential therapeutic applications .

Properties

IUPAC Name

6-methyl-2-[[1-[6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl]methyl]pyridazin-3-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18F3N5O/c1-11-2-3-15(25)24(22-11)9-12-4-6-23(7-5-12)14-8-13(16(17,18)19)20-10-21-14/h2-3,8,10,12H,4-7,9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGHCJVXOVIIJAC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=O)C=C1)CC2CCN(CC2)C3=NC=NC(=C3)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18F3N5O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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